An In-Depth Technical Guide to 7-Bromo-2,3-dihydrobenzofuran-5-amine: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 7-Bromo-2,3-dihydrobenzofuran-5-amine: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 7-Bromo-2,3-dihydrobenzofuran-5-amine, a crucial building block for researchers and scientists in the field of drug development. This document delves into the compound's chemical and physical properties, outlines a robust synthetic pathway, and explores its applications in the synthesis of complex bioactive molecules, underscoring its significance in medicinal chemistry.
Core Compound Identification and Properties
7-Bromo-2,3-dihydrobenzofuran-5-amine, a substituted dihydrobenzofuran derivative, is a solid chemical compound valued for its unique structural features that are amenable to a variety of chemical transformations.
Table 1: Chemical and Physical Properties of 7-Bromo-2,3-dihydrobenzofuran-5-amine
| Property | Value | Source(s) |
| CAS Number | 191602-53-6 | [1][2] |
| Molecular Formula | C₈H₈BrNO | [3] |
| Molecular Weight | 214.06 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [1] |
Note: The nomenclature "1,3-dihydro-2-benzofuran" is a non-standard representation. The correct and more commonly used IUPAC name is 2,3-dihydrobenzofuran.
Strategic Synthesis Pathway
The synthesis of 7-Bromo-2,3-dihydrobenzofuran-5-amine can be strategically approached through a multi-step sequence starting from the commercially available 2,3-dihydrobenzofuran. This pathway is designed for efficiency and regiochemical control, which are critical in the synthesis of pharmaceutical intermediates. The key transformations involve electrophilic aromatic substitution reactions, specifically nitration and bromination, followed by a reduction of the nitro group to the target primary amine.
A plausible and scientifically sound synthetic route involves the initial nitration of the 2,3-dihydrobenzofuran ring, followed by bromination, and concluding with the reduction of the nitro intermediate. The introduction of the nitro group at the 5-position directs the subsequent bromination to the 7-position due to the directing effects of the substituents on the aromatic ring.
Caption: Proposed synthetic pathway for 7-Bromo-2,3-dihydrobenzofuran-5-amine.
Experimental Protocol: A Self-Validating System
The following protocol outlines a detailed, step-by-step methodology for the synthesis of 7-Bromo-2,3-dihydrobenzofuran-5-amine. Each step is designed to be monitored and validated to ensure the integrity of the final product.
Step 1: Synthesis of 5-Nitro-2,3-dihydrobenzofuran
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Reaction Setup: To a stirred solution of 2,3-dihydrobenzofuran in concentrated sulfuric acid, cooled to 0°C, a solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 5°C.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford 5-Nitro-2,3-dihydrobenzofuran.
Step 2: Synthesis of 7-Bromo-5-nitro-2,3-dihydrobenzofuran
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Reaction Setup: 5-Nitro-2,3-dihydrobenzofuran is dissolved in a suitable solvent (e.g., dichloromethane), and a catalytic amount of iron(III) bromide is added. To this mixture, a solution of bromine in the same solvent is added dropwise at room temperature.
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Reaction Monitoring: The reaction is monitored by gas chromatography-mass spectrometry (GC-MS) to follow the formation of the desired product and check for isomeric impurities.
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Work-up and Isolation: The reaction is quenched with a solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 7-Bromo-5-nitro-2,3-dihydrobenzofuran.
Step 3: Synthesis of 7-Bromo-2,3-dihydrobenzofuran-5-amine
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Reaction Setup: 7-Bromo-5-nitro-2,3-dihydrobenzofuran is dissolved in ethanol, and an excess of tin(II) chloride dihydrate is added. The mixture is heated to reflux.
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Reaction Monitoring: The reduction of the nitro group is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS) until the disappearance of the starting material.
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Work-up and Isolation: The reaction mixture is cooled to room temperature and the pH is adjusted to be basic with a sodium hydroxide solution. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product can be further purified by recrystallization or column chromatography to give 7-Bromo-2,3-dihydrobenzofuran-5-amine. The reduction of a nitro group to an amine using tin(II) chloride is a well-established and reliable method in organic synthesis.[4]
Applications in Drug Discovery and Medicinal Chemistry
The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] This makes its derivatives, such as 7-Bromo-2,3-dihydrobenzofuran-5-amine, highly valuable starting materials for the synthesis of novel therapeutic agents. The bromine and amine functionalities on the aromatic ring serve as versatile handles for further chemical modifications, allowing for the construction of diverse compound libraries for biological screening.
Benzofuran and its derivatives have been investigated for a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[6][7]
Application as a Core Scaffold in Kinase Inhibitors:
Caption: Logical flow from the core compound to its application in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 7-Bromo-2,3-dihydrobenzofuran-5-amine and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
7-Bromo-2,3-dihydrobenzofuran-5-amine is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure and the presence of reactive functional groups make it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications. The synthetic pathway outlined in this guide provides a reliable method for its preparation, enabling further exploration of its utility in the development of next-generation pharmaceuticals.
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Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. (2022). University of Strathclyde. [Link]
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